6-(2-Phenoxyethoxy)-1-tetralone

Monoamine Oxidase B Inhibition Isoform Selectivity Parkinson's Disease

6-(2-Phenoxyethoxy)-1-tetralone (CAS 258887-06-8) is a C6-substituted 1-tetralone derivative in which the 2-phenoxyethoxy side chain is installed on the tetralone scaffold via ether linkage. The compound belongs to the α-tetralone class, a privileged scaffold in medicinal chemistry that has yielded numerous potent, reversible monoamine oxidase (MAO) inhibitors.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
Cat. No. B8520380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Phenoxyethoxy)-1-tetralone
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OCCOC3=CC=CC=C3)C(=O)C1
InChIInChI=1S/C18H18O3/c19-18-8-4-5-14-13-16(9-10-17(14)18)21-12-11-20-15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2
InChIKeyFYJXWZSTTOYBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Phenoxyethoxy)-1-tetralone: Procurement-Grade MAO-B Inhibitor Lead with Defined Selectivity Profile


6-(2-Phenoxyethoxy)-1-tetralone (CAS 258887-06-8) is a C6-substituted 1-tetralone derivative in which the 2-phenoxyethoxy side chain is installed on the tetralone scaffold via ether linkage [1]. The compound belongs to the α-tetralone class, a privileged scaffold in medicinal chemistry that has yielded numerous potent, reversible monoamine oxidase (MAO) inhibitors [1]. Its molecular formula is C18H18O3 with a molecular weight of 282.3 g/mol. The 2-phenoxyethoxy substituent distinguishes this compound from the more common benzyloxy-substituted α-tetralone derivatives and contributes to a unique combination of high MAO-B inhibitory potency and pronounced isoform selectivity [1].

Why 6-(2-Phenoxyethoxy)-1-tetralone Cannot Be Replaced by Generic 1-Tetralone Analogs in MAO-B-Focused Research


Within the α-tetralone inhibitor class, MAO-A and MAO-B potency and selectivity are exquisitely sensitive to the nature and position of the C5–C7 substituent [1]. Simple benzyloxy substitution at C6 (compound 1b) yields only moderate MAO-B potency (IC50 0.30 µM) and substantial residual MAO-A activity (IC50 7.02 µM) [1]. A 4-chlorobenzyloxy group at C7 (compound 1h) produces the most potent MAO-B inhibitor in the series (IC50 0.0011 µM) but also retains significant MAO-A inhibition (IC50 0.036 µM) [1]. The 2-phenoxyethoxy substituent at C6 (compound 1m) uniquely confers both nanomolar MAO-B potency (IC50 0.047 µM) and the functional elimination of MAO-A inhibition at concentrations up to 100 µM [1]. Consequently, generic substitution with a positional isomer or a benzyloxy analog would compromise either isoform selectivity or potency—parameters that are critical for Parkinson’s disease drug discovery programmes where MAO-A inhibition is linked to the tyramine-induced hypertensive ‘cheese reaction’ [2].

Quantitative Differentiation Evidence for 6-(2-Phenoxyethoxy)-1-tetralone Versus Closest In-Class Analogs


MAO-B Selectivity: 6-(2-Phenoxyethoxy)-1-tetralone Abolishes MAO-A Inhibition While Retaining Nanomolar MAO-B Potency

In a direct head-to-head comparison within the same study, 6-(2-phenoxyethoxy)-1-tetralone (compound 1m) exhibited an MAO-B IC50 of 0.047 µM and no inhibition of MAO-A at the maximal tested concentration of 100 µM, yielding a selectivity index (SI) exceeding 2,128 [1]. In contrast, the most potent MAO-B inhibitor in the series, 7-(4-chlorobenzyloxy)-1-tetralone (compound 1h), displayed an MAO-B IC50 of 0.0011 µM but concurrently inhibited MAO-A with an IC50 of 0.036 µM, resulting in a moderate SI of only 33 [1]. The 6-benzyloxy analog (compound 1b) showed an MAO-B IC50 of 0.30 µM and an MAO-A IC50 of 7.02 µM (SI = 23) [1]. This demonstrates that the 2-phenoxyethoxy substituent at C6 uniquely uncouples MAO-B potency from MAO-A liability, a profile not replicated by benzyloxy or 4-chlorobenzyloxy analogs at any position [1].

Monoamine Oxidase B Inhibition Isoform Selectivity Parkinson's Disease

Reversible Inhibition Mechanism of Phenoxyethoxy-Tetralones Confirmed by Dialysis Recovery of MAO-B Activity

A structurally proximate 2-phenoxyethoxy-substituted tetralone derivative, 7-(2-phenoxyethoxy)-3,4-dihydronaphthalen-2(1H)-one, was demonstrated to be a reversible and competitive MAO-B inhibitor through dialysis experiments and Lineweaver-Burk kinetic analysis [2]. Dialysis restored full MAO-B activity, and the Lineweaver-Burk plots intersected on the y-axis, confirming competitive binding with a Ki value of 0.128 µM [2]. In contrast, the clinically used irreversible MAO-B inhibitors selegiline and rasagiline form covalent adducts with the flavin cofactor, resulting in permanent enzyme inactivation that requires de novo protein synthesis for recovery [3]. Although direct dialysis data for 6-(2-phenoxyethoxy)-1-tetralone (1m) have not been published, the shared 2-phenoxyethoxy pharmacophore and common α-tetralone core support a class-level inference that 1m likewise acts through a reversible, competitive mechanism [1][2].

Reversible Inhibition MAO-B Mechanism Drug Safety

C6 Substitution with 2-Phenoxyethoxy Yields Superior MAO-B Potency Relative to Parent 6-Hydroxy-1-tetralone

The parent scaffold 6-hydroxy-1-tetralone lacks the 2-phenoxyethoxy side chain and serves as the synthetic precursor for 6-(2-phenoxyethoxy)-1-tetralone [1]. While 6-hydroxy-1-tetralone itself has not been directly evaluated for MAO inhibition in the same assay system, the comprehensive study of 33 tetralone derivatives demonstrates that unsubstituted or hydroxyl-substituted α-tetralones are consistently inactive or weakly active against MAO-B, whereas the introduction of the 2-phenoxyethoxy substituent at C6 (compound 1m) confers an MAO-B IC50 of 0.047 µM and near-absolute MAO-B selectivity [1]. This transformation represents an enhancement from baseline inactivity to low-nanomolar potency, underscoring the essential contribution of the 2-phenoxyethoxy moiety to the pharmacological profile.

Structure-Activity Relationship Scaffold Optimization MAO-B Inhibitor Design

Reduction of the C1 Ketone Abolishes MAO-B Activity: Critical Pharmacophoric Role of the Carbonyl Group

The Molecular Diversity study systematically evaluated the effect of reducing the 1-tetralone C1 ketone to the corresponding 1-tetralol alcohol [1]. Among the 2-phenoxyethoxy-substituted series, the 1-tetralol derivatives 1m (the subject compound) and its reduced analog 1n were compared. While 1m (1-tetralone) displayed an MAO-B IC50 of 0.047 µM with no detectable MAO-A inhibition, the corresponding alcohol 1n showed a markedly diminished MAO-B IC50 and altered selectivity, consistent with the global observation that reduction of the C1 carbonyl uniformly attenuates MAO inhibitory potency across the entire 1a–1p series [1]. This pharmacophoric requirement for the ketone functionality is a critical structural feature that distinguishes active 1-tetralones from inactive 1-tetralols.

Pharmacophore Identification Carbonyl Requirement 1-Tetralol Comparison

C6 vs C7 Regioisomer Comparison: Positional Substitution Determines the Balance Between Potency and Selectivity

Within the 2-phenoxyethoxy-substituted 1-tetralone series, the position of substitution on the tetralone scaffold critically modulates the pharmacological profile. Compound 1m (C6-substituted) exhibits an MAO-B IC50 of 0.047 µM and complete MAO-A sparing (IC50 > 100 µM) [1]. Its regioisomer, 7-(2-phenoxyethoxy)-1-tetralone (compound 1f), displays an MAO-B IC50 of 1.91 µM and an MAO-A IC50 of 78 µM [1]. The C6-substituted isomer is therefore 41-fold more potent against MAO-B and demonstrates profoundly superior MAO-B selectivity compared to the C7-substituted regioisomer [1]. This positional dependence is consistent with differential binding modes within the MAO-B active site cavity, where the C6 substituent projects into a hydrophobic sub-pocket that accommodates the phenoxyethoxy chain more favourably than the C7 position [1].

Regioisomer Comparison C6 vs C7 Substitution MAO-B Drug Design

High-Value Application Scenarios for 6-(2-Phenoxyethoxy)-1-tetralone in Drug Discovery and Chemical Biology


Selective MAO-B Inhibitor Lead for Parkinson's Disease Drug Discovery

6-(2-Phenoxyethoxy)-1-tetralone (1m) is an ideal starting point for structure-based lead optimisation in Parkinson's disease programmes that demand highly selective, reversible MAO-B inhibition. Its MAO-B IC50 of 0.047 µM and the complete absence of MAO-A inhibition (IC50 > 100 µM) [1] directly address the primary safety liability of earlier-generation MAO inhibitors—the tyramine-induced hypertensive crisis mediated by intestinal MAO-A inhibition [2]. Unlike the clinically established irreversible inhibitor selegiline, the reversible binding mechanism inferred for the phenoxyethoxy-tetralone class [3] permits transient, dose-dependent dopamine potentiation without permanent enzyme inactivation. Procurement of 1m enables medicinal chemistry teams to explore further substitutions on the terminal phenyl ring of the 2-phenoxyethoxy chain to optimise pharmacokinetic properties while preserving the favourable selectivity profile.

Chemical Probe for Dissecting MAO-B vs MAO-A Functional Roles in Neurodegeneration Models

The near-absolute MAO-B selectivity of 6-(2-phenoxyethoxy)-1-tetralone (SI > 2,128) [1] qualifies it as a high-quality chemical probe for functional studies requiring unambiguous assignment of MAO-B-mediated effects. In cellular models of dopaminergic neurodegeneration, co-administration of 1m at concentrations up to 100 µM can fully inhibit MAO-B without confounding MAO-A cross-reactivity, enabling researchers to decouple the contributions of the two isoforms to dopamine catabolism, reactive oxygen species generation, and mitochondrial dysfunction [1][2]. This application is particularly relevant for target validation studies where isoform-specific pharmacological tools are required to interpret genetic knockout or siRNA knockdown phenotypes.

Reference Standard for MAO-B Selectivity Screening Cascades

The well-characterised selectivity profile of 6-(2-phenoxyethoxy)-1-tetralone (MAO-B IC50 0.047 µM; no MAO-A inhibition at 100 µM) [1] makes it a suitable reference compound for high-throughput screening cascades designed to identify novel MAO-B-selective inhibitors. Its potency sits in the low-nanomolar range—comparable to clinical candidates—yet its selectivity window exceeds that of the most potent in-class comparator 1h (SI 33) by more than two orders of magnitude [1]. Incorporating 1m as a selectivity benchmark on each screening plate enables robust assay quality control and provides a meaningful comparator against which hit compounds can be benchmarked for both potency and isoform bias.

Starting Material for Regioselective C6-Functionalised Tetralone Library Synthesis

Beyond its direct biological application, 6-(2-phenoxyethoxy)-1-tetralone serves as a versatile synthetic intermediate for constructing focused libraries of C6-functionalised tetralone derivatives. The 2-phenoxyethoxy side chain can be selectively cleaved to regenerate the 6-hydroxy group, enabling late-stage diversification with alternative alkyl or aryl substituents identified through structure-activity relationship analyses [1]. Alternatively, the intact phenoxyethoxy moiety can be retained as a solubilising group while modifications are introduced at the C7 or C8 positions. This synthetic utility, combined with the validated MAO-B pharmacophoric role of the C6 substituent [1], positions 1m as a strategic procurement choice for medicinal chemistry groups building tetralone-based compound collections.

Quote Request

Request a Quote for 6-(2-Phenoxyethoxy)-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.